molecular formula C12H19N3O B12225304 [1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methanol

[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methanol

Cat. No.: B12225304
M. Wt: 221.30 g/mol
InChI Key: HNEKKENHIHNLEQ-UHFFFAOYSA-N
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Description

[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methanol: is an organic compound that features a piperidine ring substituted with a pyrimidine moiety and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via a nucleophilic substitution reaction using 5-ethylpyrimidine as a starting material.

    Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a reduction reaction, typically using a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The pyrimidine and piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its binding affinity to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of [1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by binding to receptor sites.

    Pathway Modulation: Influencing biological pathways by altering the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

    [1-(5-Methylpyrimidin-2-yl)piperidin-3-yl]methanol: Similar structure with a methyl group instead of an ethyl group.

    [1-(5-Propylpyrimidin-2-yl)piperidin-3-yl]methanol: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

    Structural Differences: The presence of an ethyl group in [1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methanol provides unique steric and electronic properties.

    Reactivity: The compound’s reactivity may differ due to the specific substituents on the pyrimidine ring.

    Biological Activity: The ethyl group may influence the compound’s binding affinity and activity in biological systems.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

[1-(5-ethylpyrimidin-2-yl)piperidin-3-yl]methanol

InChI

InChI=1S/C12H19N3O/c1-2-10-6-13-12(14-7-10)15-5-3-4-11(8-15)9-16/h6-7,11,16H,2-5,8-9H2,1H3

InChI Key

HNEKKENHIHNLEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2CCCC(C2)CO

Origin of Product

United States

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